molecular formula C27H25NO10 B1246026 Jadomycin S

Jadomycin S

Cat. No. B1246026
M. Wt: 523.5 g/mol
InChI Key: YJZPHITXTBWGEN-KMYSFCLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jadomycin S is a natural product found in Streptomyces venezuelae with data available.

Scientific Research Applications

Antibiotic and Cancer Treatment Potential

Jadomycin S, along with other jadomycins, is recognized for its significant antibiotic properties against bacteria, yeasts, and fungi. Moreover, it exhibits cytotoxic properties to cancer cells, indicating its potential as a novel antibiotic and cancer treatment drug. The production of jadomycin, including Jadomycin S, is attributed to Streptomyces venezuelae, a type of aerobic bacteria. Accurate measurement of bacterial population is crucial for standardizing the reproducibility of jadomycin production processes (Burdock et al., 2011).

Production Optimization

Research has shown that modifying culture conditions can enhance the production of jadomycins, including Jadomycin S. These modifications include changes in carbon source, buffer, inoculum size, and timing of ethanol shock. Such alterations facilitate the isolation of jadomycin B and potentially other congeners like Jadomycin S (Jakeman et al., 2006).

Mechanism of Action

The precise mechanism of action of Jadomycin S remains a subject of extensive research. Studies have suggested that its cytotoxicity is mediated through a copper-dependent mechanism that induces reactive oxygen species (ROS), particularly in cancer cells. This mechanism is observed across various jadomycins and is effective in both drug-sensitive and multidrug-resistant breast cancer cells (Hall et al., 2015).

Structural and Biosynthetic Studies

The dynamic structure of Jadomycin B, which is closely related to Jadomycin S, has been a subject of study, revealing insights into its biosynthesis. This research is crucial for understanding the formation of Jadomycin S and its potential derivatives (Rix et al., 2004).

Pharmacological Characterization

Jadomycin S, among other jadomycins, has been characterized for its pharmacological properties, particularly its anticancer potential. Investigations include studies on their cytotoxicity mechanisms and effectiveness in various cancer cell lines, emphasizing their relevance in cancer treatment research (Hall et al., 2013).

properties

Product Name

Jadomycin S

Molecular Formula

C27H25NO10

Molecular Weight

523.5 g/mol

IUPAC Name

(3S,6S)-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-3-(hydroxymethyl)-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

InChI

InChI=1S/C27H25NO10/c1-10-6-13-19(15(30)7-10)21-22(28-14(9-29)27(35)38-26(13)28)25(34)20-12(24(21)33)4-3-5-17(20)37-18-8-16(31)23(32)11(2)36-18/h3-7,11,14,16,18,23,26,29-32H,8-9H2,1-2H3/t11-,14-,16+,18-,23-,26-/m0/s1

InChI Key

YJZPHITXTBWGEN-KMYSFCLLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)[C@H]6N4[C@H](C(=O)O6)CO)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)C6N4C(C(=O)O6)CO)O)O

synonyms

jadomycin S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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